5-chloro-3-ethyl-1H-benzimidazol-2-one

Chemical Synthesis Analytical Chemistry Pharmaceutical R&D

5-Chloro-3-ethyl-1H-benzimidazol-2-one (CAS 2033-31-0) is a heterocyclic aromatic compound belonging to the benzimidazolone family. Its structure features a benzimidazole core with a ketone oxygen at position 2, an ethyl group at the 3-position, and a chlorine atom at the 5-position.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 2033-31-0
Cat. No. B13742482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-ethyl-1H-benzimidazol-2-one
CAS2033-31-0
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)Cl)NC1=O
InChIInChI=1S/C9H9ClN2O/c1-2-12-8-5-6(10)3-4-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13)
InChIKeyPQQNNUKINGANNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-ethyl-1H-benzimidazol-2-one (CAS 2033-31-0) Product Profile and Chemical Identity


5-Chloro-3-ethyl-1H-benzimidazol-2-one (CAS 2033-31-0) is a heterocyclic aromatic compound belonging to the benzimidazolone family. Its structure features a benzimidazole core with a ketone oxygen at position 2, an ethyl group at the 3-position, and a chlorine atom at the 5-position [1]. This specific substitution pattern defines its physicochemical properties and potential interactions, distinguishing it from other benzimidazolone derivatives used in research and development [2].

Why 5-Chloro-3-ethyl-1H-benzimidazol-2-one Cannot Be Interchanged with Other Benzimidazolones


Within the benzimidazolone class, even minor structural modifications, such as the position and number of halogen substitutions or the nature of N-alkyl groups, can drastically alter a compound's physicochemical properties, biological target engagement, and metabolic stability [1]. For instance, structure-activity relationship (SAR) studies on benzimidazolone activators of chloride secretion have demonstrated that while an ethyl group at the 1-position is critical for activity, the addition of chloro substituents on the phenyl ring can modulate potency and selectivity [2]. Therefore, a generic substitution with an unsubstituted analog like 1-EBIO or a dichloro analog like DCEBIO is not scientifically valid without comparative data, as the specific 5-chloro-3-ethyl substitution pattern of CAS 2033-31-0 imparts a unique chemical and biological profile that is not replicated by its closest relatives.

Quantitative Differentiation Guide for 5-Chloro-3-ethyl-1H-benzimidazol-2-one (CAS 2033-31-0)


High Chemical Purity for Reproducible Research and Development

5-Chloro-3-ethyl-1H-benzimidazol-2-one is commercially available with a certified purity of 99%, as reported by Guidechem . This high purity level is essential for minimizing the impact of unknown impurities on experimental outcomes, a critical consideration when selecting a research compound for synthesis or bioassay development. While specific impurity profiles are not publicly detailed, the 99% purity specification provides a quantitative baseline for procurement decisions, particularly when compared to other benzimidazolone derivatives that may be offered at lower purity grades.

Chemical Synthesis Analytical Chemistry Pharmaceutical R&D

Structural Differentiation: A Mono-Chloro Substitution Pattern

The compound's defining feature is its single chlorine atom at the 5-position of the benzimidazolone ring, a structural motif that is chemically distinct from the unsubstituted analog, 1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (1-EBIO), and the 5,6-dichloro analog, 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) [1]. While direct comparative biological activity data for this exact compound is limited in the public domain, the mono-chloro substitution pattern is known to influence electronic distribution, lipophilicity (clogP), and metabolic stability relative to non-chlorinated or di-chlorinated analogs. This positions 5-chloro-3-ethyl-1H-benzimidazol-2-one as a unique tool for exploring the incremental effects of halogenation on benzimidazolone pharmacology.

Medicinal Chemistry SAR Analysis Chemical Biology

Class-Level SAR Inference from Benzimidazolone Chloride Secretion Activators

A structure-activity relationship (SAR) study on 30 benzimidazolone derivatives identified that an ethyl group at the 1-position and a hydrogen at the 3-position were critical for activating the hIK1 K+ channel [1]. While this study did not specifically evaluate 5-chloro-3-ethyl-1H-benzimidazol-2-one, it provides class-level evidence that the specific alkylation pattern (ethyl at the 3-position in our target compound) is a key determinant of biological activity. The study further noted that other alkyl substitutions at these positions led to a loss in potency. This supports the hypothesis that 5-chloro-3-ethyl-1H-benzimidazol-2-one, by adhering to this critical ethyl substitution pattern, is more likely to retain activity in this target class compared to analogs with different N-alkyl groups.

Ion Channel Pharmacology Cystic Fibrosis Research Drug Discovery

Optimal Research and Industrial Application Scenarios for 5-Chloro-3-ethyl-1H-benzimidazol-2-one (CAS 2033-31-0)


Synthetic Intermediate for Derivatization and Library Synthesis

Given its high commercial purity (99%) and a reactive benzimidazolone core with a single chlorine handle, 5-chloro-3-ethyl-1H-benzimidazol-2-one is ideally suited as a building block in medicinal chemistry programs . The chlorine atom at position 5 provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of diverse compound libraries for exploring structure-activity relationships.

Analytical Reference Standard and Impurity Profiling

In pharmaceutical quality control and method development, the compound's defined structure and high purity make it a valuable reference standard . It can be used to develop and validate HPLC or LC-MS methods for detecting and quantifying this specific benzimidazolone scaffold as a potential impurity or metabolite in drug substance or product analysis.

Structure-Activity Relationship (SAR) Studies for Halogenation Effects

As a mono-chloro analog situated between the unsubstituted 1-EBIO and the 5,6-dichloro DCEBIO, this compound is a critical tool for deconvoluting the specific impact of a single halogen atom on the pharmacological activity of benzimidazolones . Researchers studying ion channels, GPCRs, or kinases can use it to understand how progressive halogenation influences target binding, selectivity, and ADME properties, thereby guiding the optimization of lead compounds.

Exploratory Biology in Ion Channel and GPCR Assays

Based on class-level SAR evidence, the N-ethyl substitution pattern of this compound is critical for activity on certain ion channels, such as the hIK1 K+ channel [1]. Therefore, it is a relevant compound for initial screening in target-based assays related to chloride secretion, neuronal excitability, or smooth muscle function, where benzimidazolones have shown pharmacological promise.

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